Comprehensive Synthesis Guide: 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene
Comprehensive Synthesis Guide: 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene
The following technical guide details the synthesis of 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene , a critical intermediate in the development of agrochemicals and pharmaceuticals.
Executive Summary
-
Target Molecule: 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene[1]
-
CAS Number: 169255-08-3[1]
-
Molecular Formula: C₇H₃ClF₄O[1]
-
Core Application: High-value intermediate for introducing the metabolically stable trifluoromethoxy (-OCF₃) motif into bioactive scaffolds.[1] The specific substitution pattern (Cl, F, OCF₃) imparts unique lipophilicity and metabolic resistance.
This guide outlines two distinct synthetic pathways:
-
The Industrial Standard (Route A): A scalable "De Novo" construction of the trifluoromethoxy group starting from commercially available 4-chloro-2-fluoroanisole.[1] This is the preferred method for multi-gram to kilogram scale.
-
The Functionalization Approach (Route B): A regioselective nitration/Sandmeyer sequence starting from 2-fluoro-1-(trifluoromethoxy)benzene.[1] This route is viable for laboratory-scale exploration when specific precursors are in hand.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the aryl-OCF₃ bond. The most robust approach avoids the difficult late-stage introduction of the OCF₃ group onto a deactivated ring, instead building it from a methoxy precursor or installing the halogen onto a pre-formed trifluoromethoxy core.
Route A: The "De Novo" OCF₃ Construction (Industrial Preferred)
This route is chemically robust because it fixes the regiochemistry of the chlorine and fluorine substituents before the harsh fluorination steps. It utilizes the classic Yagupolskii-Feiring transformation: Methoxy → Trichloromethoxy → Trifluoromethoxy .[1]
Phase 1: Radical Chlorination
Objective: Convert the methoxy group (-OCH₃) to a trichloromethoxy group (-OCCl₃) without affecting the aromatic ring.[1]
-
Precursor: 4-Chloro-2-fluoroanisole (CAS 443-35-6)[1]
-
Reagents: Chlorine gas (
), UV light (Hg lamp) or Radical Initiator (AIBN/Benzoyl Peroxide).[1] -
Solvent: Carbon tetrachloride (
) or neat (industrial).[1] Note: Due to CCl4 restrictions, chlorobenzene is often used as a solvent, or the reaction is run neat.
Mechanism:
The reaction proceeds via a free-radical chain mechanism.[1] The high electrophilicity of the chlorine radicals, combined with the high temperature or UV energy, favors hydrogen abstraction from the
Protocol:
-
Charge a photo-reactor with 4-chloro-2-fluoroanisole (1.0 eq) and catalytic AIBN (0.01 eq).[1]
-
Heat the mixture to 60–80 °C.
-
Introduce a stream of dry
gas while irradiating with a UV lamp (350–400 nm).[1] -
Monitor reaction by GC.[1][2] The reaction proceeds sequentially:
.[1] -
Critical Endpoint: Continue until the starting material and mono/di-chloro intermediates are <1%.[1]
-
Purge with
to remove excess and HCl.[1] -
Yield: Quantitative conversion is typical.[1] The product, 4-chloro-2-fluoro-1-(trichloromethoxy)benzene , is used directly in the next step due to hydrolytic instability.[1]
Phase 2: Fluorine Exchange (Swarts Reaction)
Objective: Convert
-
Reagents: Anhydrous Hydrogen Fluoride (
) and Antimony Pentachloride ( ) or Antimony Trifluoride ( ).[1] -
Conditions: Autoclave, 100–130 °C, Pressure (5–15 bar).
Protocol:
-
Transfer the crude trichloromethyl ether to a Hastelloy or Monel autoclave.
-
Cool to -20 °C and introduce anhydrous HF (5–10 eq) and
(catalytic, 0.05 eq). -
Seal and heat to 120 °C for 4–8 hours. The pressure will rise due to HCl generation.
-
Vent HCl gas carefully through a caustic scrubber (NaOH) to maintain pressure control.[1]
-
Cool to room temperature. Pour the mixture onto ice/water (carefully!) to quench excess HF.
-
Extract with Dichloromethane (DCM).[1] Wash with
(aq) until neutral.[1] -
Distill the organic layer to obtain the pure product.[3]
Data Summary for Route A:
| Parameter | Value / Condition |
| Starting Material | 4-Chloro-2-fluoroanisole |
| Key Reagents | |
| Typical Yield | 75–85% (Over 2 steps) |
| Major Impurity | Ring-chlorinated byproducts (minimized by radical conditions) |
| Scalability | High (Kg to Ton scale) |
Route B: Regioselective Functionalization (Sandmeyer)[1]
If 2-fluoro-1-(trifluoromethoxy)benzene is available, this route avoids the use of hazardous
Step 1: Nitration
Challenge: Directing the nitro group to the 4-position.
-
Substrate: 2-Fluoro-1-(trifluoromethoxy)benzene.[1]
-
Directing Effects: The
group is para-directing (dominant resonance) but deactivating.[1][2] The group is para-directing.[1][2] -
Selectivity: In 1-substituted-2-fluoro systems, substitution often occurs para to the stronger donor.[1] However, both are strong withdrawers. Experimental evidence suggests nitration of 2-trifluoromethoxy-fluorobenzene yields a mixture, but the 4-nitro isomer can be isolated.[1]
Protocol:
-
Dissolve substrate in concentrated
at 0 °C. -
Add fuming
dropwise, maintaining temp < 10 °C. -
Stir for 2 hours.
-
Quench on ice. Extract with EtOAc.[1]
-
Purification: Silica gel chromatography is required to separate the 4-nitro isomer from the 5-nitro isomer.[1]
Step 2: Reduction & Sandmeyer[1]
-
Reduction: Hydrogenate the 4-nitro intermediate (
, Pd/C) or reduce with to obtain 4-amino-2-fluoro-1-(trifluoromethoxy)benzene .[1] -
Sandmeyer Reaction:
-
Dissolve aniline in concentrated
at 0 °C. -
Add
(aq) dropwise to form the diazonium salt. -
Transfer the cold diazonium solution into a solution of
(Cuprous Chloride) in concentrated . -
Heat to 60 °C to decompose the diazonium salt and install the Chlorine.
-
Experimental Workflow Visualization
Safety & Handling (E-E-A-T)
Critical Hazard: Hydrogen Fluoride (HF) [1]
-
Risk: In Route A, anhydrous HF is used.[4] It is a contact poison causing deep tissue necrosis and systemic hypocalcemia.[1]
-
Control: All HF operations must be performed in a specialized fume hood with HF sensors.[1] Personnel must wear full face shields, neoprene gloves, and have Calcium Gluconate gel immediately available.
Critical Hazard: Chlorine Gas (
-
Risk: Highly toxic respiratory irritant.[1]
-
Control: Use a closed flow system with a caustic scrubber (NaOH) to neutralize effluent gas.[1]
Stability: The target molecule, 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene, is a stable liquid/low-melting solid.[1] It is non-corrosive but should be treated as a potential skin irritant and stored in a cool, dry place.
References
-
Yagupolskii, L. M. (1955).[1][5] Synthesis of derivatives of phenyl trifluoromethyl ether. Doklady Akademii Nauk SSSR, 105, 100–102.[5] (Foundational work on Anisole -> OCF3 conversion).
-
Feiring, A. E. (1979).[1] Chemistry in hydrogen fluoride.[1][4][5][6][7] 7. A novel synthesis of aryl trifluoromethyl ethers. The Journal of Organic Chemistry, 44(16), 2907–2910. Link[1]
-
Sheppard, W. A. (1964).[1] α-Fluorinated ethers.[1][8] I. Aryl fluoroalkyl ethers. The Journal of Organic Chemistry, 29(1), 1–11. Link[1]
- Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ChemBioChem, 6, 2208. (Review of modern methods).
-
BenchChem Technical Support. Regioselective Nitration of Trifluoromethoxybenzene. Link (Accessed for regioselectivity data).[1]
Sources
- 1. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8987520B2 - Fluoroalkyl and chlorofluoroalkyl benzenes - Google Patents [patents.google.com]
- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. columbia.edu [columbia.edu]
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